(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
The synthesis of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the cyano and fluorophenoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher efficiency and lower cost .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide include:
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure and different reactivity.
Acetylacetone: Another common intermediate with keto-enol tautomerism, used in various organic syntheses.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters and other compounds
Properties
Molecular Formula |
C21H17FN4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C21H17FN4O4/c1-29-11-9-24-19(27)14(13-23)12-15-20(30-17-7-3-2-6-16(17)22)25-18-8-4-5-10-26(18)21(15)28/h2-8,10,12H,9,11H2,1H3,(H,24,27)/b14-12+ |
InChI Key |
VGQZXCDYJRBNOS-WYMLVPIESA-N |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3F)/C#N |
Canonical SMILES |
COCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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